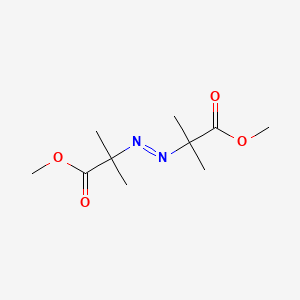
Dimethyl 2,2'-azobis(2-methylpropionate)
Übersicht
Beschreibung
Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) is an oil-soluble azo compound commonly utilized as an initiator in various chemical processes due to its unstable nature. The compound's behavior in the presence of incompatible substances such as acids, alkalines, or catalysts is of significant interest as these can catalyze reactions and potentially alter the decomposition process of AIBME (Zhou et al., 2021).
Synthesis Analysis
The synthesis of related azo compounds often involves starting materials such as azobisisobutyronitrile (AIBN) through reactions like the Pinner reaction, showcasing a methodology for producing various azo derivatives, including those related to AIBME (Liu Xiao‐fang, 2010).
Molecular Structure Analysis
The molecular structure and dynamics of azo compounds, including derivatives of AIBME, have been studied through various spectroscopic and computational methods. These studies focus on the conformation of the azo-bond and its impact on the compound's properties and reactivity (Kucharska et al., 2004).
Chemical Reactions and Properties
AIBME undergoes various chemical reactions, demonstrating its versatility as a reagent. For instance, it participates in copper-catalyzed decarboxylative alkylcarboxylation reactions, indicating its utility in synthesizing β,γ-unsaturated esters (Gao et al., 2015).
Physical Properties Analysis
The thermal stability and decomposition behavior of AIBME have been extensively investigated to ensure safety in manufacturing, storage, and transportation. Such studies provide valuable insights into the thermal hazards associated with AIBME, including potential risks of runaway reactions, fire, or explosion under specific conditions (Chiang et al., 2018).
Chemical Properties Analysis
The interaction of AIBME with various substances can significantly affect its chemical properties, such as activation energy and decomposition patterns. These interactions are critical for assessing the safety and efficacy of AIBME in different chemical processes (Zhou et al., 2021).
Wissenschaftliche Forschungsanwendungen
Application 1: Thermal Hazard Analysis in Industrial Applications
- Methods of Application or Experimental Procedures: The effects of common impurities (hydrochloric acid, sodium hydroxide, iron oxide) on the thermal stability of AIBME were studied by differential scanning calorimetry (DSC). The activation energy was determined by the Kissinger method and compared with pure materials .
Application 2: Plastics Manufacturing
- Summary of the Application: AIBME is used as a polymerization initiator in plastics manufacturing. It is a nitrile-free oil-soluble azo polymerization initiator that has a similar level of polymerization activity as AIBN .
- Methods of Application or Experimental Procedures: AIBME is added to the polymerization reaction where it initiates the formation of polymer chains. It is soluble in various organic solvents, making it suitable for high solid coating .
- Results or Outcomes: The use of AIBME results in polymers that are highly transparent, making them suitable for applications in semiconductors and LCDs .
Application 3: Production of Polyols and Polyester Polyols
- Summary of the Application: AIBME is used as a polymerization initiator in the production of polyols and polyester polyols .
- Methods of Application or Experimental Procedures: AIBME is added to the polymerization reaction where it initiates the formation of polymer chains .
- Results or Outcomes: The use of AIBME results in polymers that are highly transparent, making them suitable for various applications .
Application 4: Photocurable Materials
- Summary of the Application: AIBME is used as a polymerization initiator in the production of photocurable materials .
- Methods of Application or Experimental Procedures: AIBME is added to the polymerization reaction where it initiates the formation of polymer chains .
- Results or Outcomes: The use of AIBME results in polymers that are highly transparent, making them suitable for applications in semiconductors and LCDs .
Application 5: Thermal Hazard Evaluation
- Summary of the Application: AIBME is evaluated for its thermal hazard potential due to its tendency to decompose easily under low ambient temperature with a tremendous amount of heat release .
- Methods of Application or Experimental Procedures: Differential scanning calorimeter (DSC), simultaneous thermogravimetric analyzer (STA), and accelerating rate calorimeter (ARC) are used to analyze the thermal behaviors of AIBME .
- Results or Outcomes: The results indicate that AIBME decomposes at low temperature, and the self-accelerating decomposition temperature (SADT) of AIBME in a 25 kg UN package is 35.2 °C .
Safety And Hazards
Dimethyl 2,2’-azobis(2-methylpropionate) is classified as a self-reactive substance and poses hazards due to its acute toxicity when swallowed or inhaled . It may cause an allergic skin reaction and serious eye irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .
Zukünftige Richtungen
Dimethyl 2,2’-azobis(2-methylpropionate) is expected to find applications in semiconductors and LCDs due to the high transparency of the polymers it helps to produce . It is also being explored for use in photothermal therapy .
Relevant Papers The solubility of Dimethyl 2,2’-azobis(2-methylpropionate) in 15 pure solvents has been studied . Another paper discusses the effects of incompatible substances on the thermal stability of Dimethyl 2,2’-azobis(2-methylpropionate) in the application process .
Eigenschaften
IUPAC Name |
methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031497 | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl 2,2'-azobis(2-methylpropionate) | |
CAS RN |
2589-57-3 | |
| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



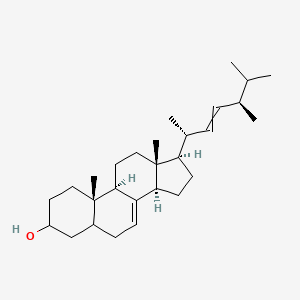
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
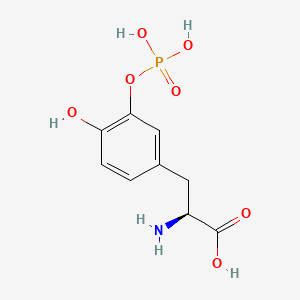
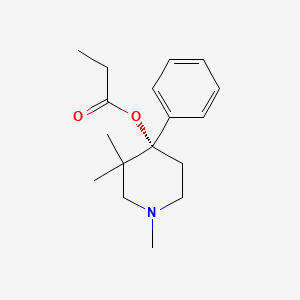
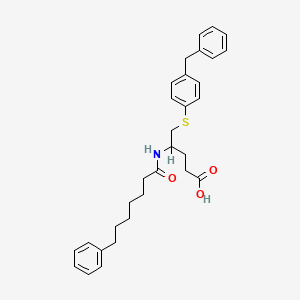

![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)


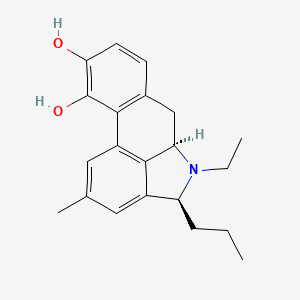
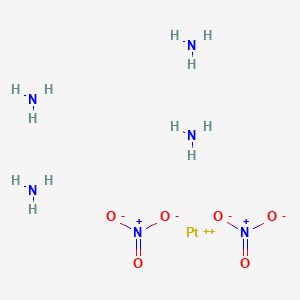
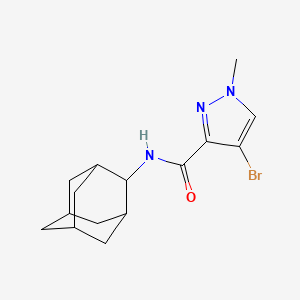
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)